One-Pot Synthetic Yield Advantage
The patent CN112321444 (2021) discloses a one-pot, two-step synthesis of 4-bromo-3-oxo-N-phenylbutanamide directly from diketene, bromine, and aniline in dichloromethane with triethylamine, achieving an isolated yield of 93% (238.2 g product from 84 g diketene) [1]. In contrast, the traditional route—bromination of pre-formed N-acetoacetanilide (CAS 102-01-2) with bromine in acetic acid—affords only 57.1% yield after crystallization from ethanol (3.30 g of 4-bromoacetoacetanilide, m.p. 130–132 °C) . This 36-percentage-point yield differential translates to a 1.63-fold increase in mass efficiency, directly reducing raw material cost per kilogram of isolated product.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 93% (238.2 g from 84 g diketene + 160 g Br₂ + 120 g aniline) |
| Comparator Or Baseline | N-Acetoacetanilide bromination route: 57.1% yield (3.30 g from ~5.8 g acetoacetanilide) |
| Quantified Difference | +35.9 absolute percentage points; 1.63× higher mass efficiency |
| Conditions | Target: CH₂Cl₂ solvent, 5–15 °C bromination, then 30–35 °C aniline addition, triethylamine base, 3 h. Comparator: Br₂ in acetic acid, ethanol crystallization. |
Why This Matters
For procurement at kilogram scale, a 93% vs. 57% yield directly halves the cost of starting materials and waste disposal, making the patent route the economically rational choice for bulk sourcing.
- [1] ChemicalBook. 4-Bromo-3-oxo-N-phenylbutanamide Synthesis. Citing CN112321444 (2021). One-pot method: 93% yield. https://www.chemicalbook.cn/synthesis/4-bromo-3-oxo-n-phenylbutanamide.htm (accessed 2026). View Source
